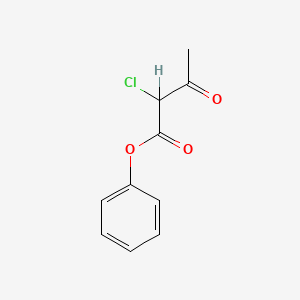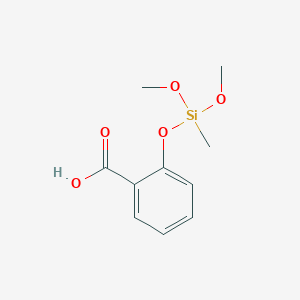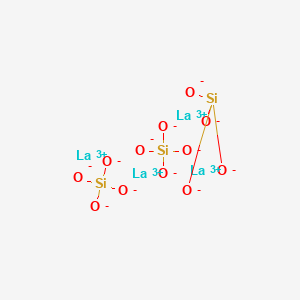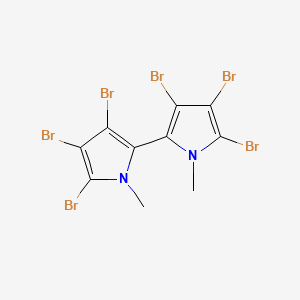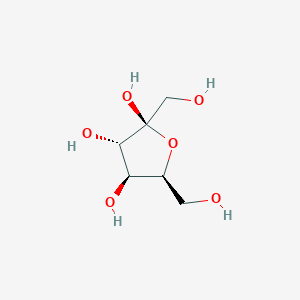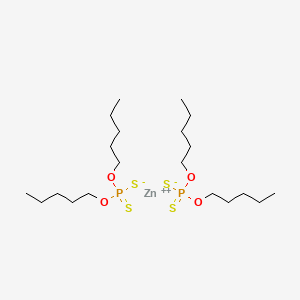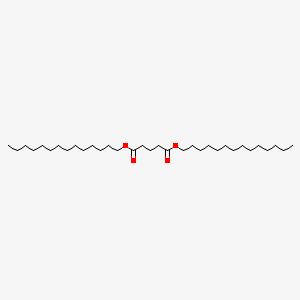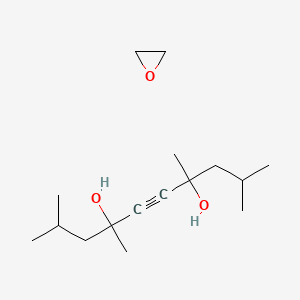
Oxirane;2,4,7,9-tetramethyldec-5-yne-4,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane;2,4,7,9-tetramethyldec-5-yne-4,7-diol: is a non-ionic surfactant with a wide range of applications. It is known for its amphiphilic characteristics, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This compound is commonly used in various industrial applications, including as a surfactant in coatings and adhesives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxirane;2,4,7,9-tetramethyldec-5-yne-4,7-diol typically involves the reaction of acetylene derivatives with appropriate alcohols. The reaction conditions often include the use of catalysts to facilitate the formation of the desired product. For example, the compound can be synthesized by reacting 2,4,7,9-tetramethyl-5-decyne-4,7-diol with oxirane under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions in controlled environments. The process ensures high purity and yield of the final product. The production methods are designed to be efficient and cost-effective, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions: Oxirane;2,4,7,9-tetramethyldec-5-yne-4,7-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce simpler alcohols .
Scientific Research Applications
Chemistry: In chemistry, Oxirane;2,4,7,9-tetramethyldec-5-yne-4,7-diol is used as a surfactant and stabilizer in various chemical reactions. It helps in the formation of homogeneous mixtures and enhances the efficiency of reactions .
Biology: The compound is used in biological research for its surfactant properties. It aids in the study of cell membranes and other biological structures by facilitating the mixing of hydrophobic and hydrophilic substances .
Medicine: In medicine, the compound is explored for its potential use in drug delivery systems. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic drugs, enhancing their solubility and bioavailability .
Industry: Industrially, this compound is used in coatings, adhesives, and as a dopant in heterojunction solar cells. It assists in the formation of homogeneous interfacial layers over photoactive layers, thereby enhancing photocurrent density .
Mechanism of Action
The mechanism of action of Oxirane;2,4,7,9-tetramethyldec-5-yne-4,7-diol is primarily based on its amphiphilic nature. The compound interacts with both hydrophilic and hydrophobic substances, reducing surface tension and facilitating the formation of stable emulsions. This property is crucial in its applications as a surfactant and stabilizer .
Comparison with Similar Compounds
- 3,6-Dimethyl-4-octyne-3,6-diol
- 3,5-Dimethyl-1-hexyn-3-ol
- 1,4-Butanediol
- 2-Ethyl-1-hexanol
Comparison: Compared to these similar compounds, Oxirane;2,4,7,9-tetramethyldec-5-yne-4,7-diol is unique due to its specific structure that provides both hydrophilic and hydrophobic properties. This dual nature makes it highly effective as a surfactant and stabilizer in various applications. Its ability to form stable emulsions and enhance reaction efficiencies sets it apart from other similar compounds .
Properties
CAS No. |
60293-00-7 |
|---|---|
Molecular Formula |
C16H30O3 |
Molecular Weight |
270.41 g/mol |
IUPAC Name |
oxirane;2,4,7,9-tetramethyldec-5-yne-4,7-diol |
InChI |
InChI=1S/C14H26O2.C2H4O/c1-11(2)9-13(5,15)7-8-14(6,16)10-12(3)4;1-2-3-1/h11-12,15-16H,9-10H2,1-6H3;1-2H2 |
InChI Key |
AKTJDQZOTDDMKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C#CC(C)(CC(C)C)O)O.C1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


